(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate
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Overview
Description
YW3548 is a terpene lactone that is obtained from Codinea simplex and acts as an inhibitor of glycerophosphoinositol biosynthesis. It has a role as a fungal metabolite and a glycerophosphoinositol synthesis inhibitor. It is a terpene lactone, a tertiary alcohol and an olefinic compound.
Scientific Research Applications
Synthesis and Transformation Applications
The compound "(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate" has been studied in various contexts related to synthesis and transformations. For instance, Grošelj et al. (2006) explored acid-catalyzed reactions involving similar compounds, leading to the synthesis of various derivatives through substitution reactions and cycloadditions. These synthetic pathways are crucial for creating new molecules with potential applications in medicinal chemistry and material science (Grošelj et al., 2006).
Structural Analysis and Crystallography
The structural analysis and crystallography of complex organic compounds like the one are significant for understanding their chemical behavior and potential applications. Studies like those conducted by Lo Presti et al. (2003) on similar compounds provide insights into molecular conformations, crystal packing, and intermolecular interactions. These analyses are fundamental for drug design, material science, and understanding the chemical properties of novel organic molecules (Lo Presti et al., 2003).
Polypropionate and Diterpene Research
Research on polypropionates and diterpenes, which are structurally related to the compound , has led to the discovery of new molecules with unique properties. Blanchfield et al. (1994) isolated novel polypropionates from limpets, demonstrating the biodiversity and chemical complexity of natural products. Such studies are crucial for discovering new bioactive compounds, which can lead to the development of new pharmaceuticals and agrochemicals (Blanchfield et al., 1994).
properties
Product Name |
(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate |
---|---|
Molecular Formula |
C34H54O7 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate |
InChI |
InChI=1S/C34H54O7/c1-10-19(4)14-33(9,38)17-28(35)41-27-16-32(8)15-24-20(5)11-12-25-22(7)40-31(37)30(36)34(25,39)21(6)23(24)13-26(32)29(27)18(2)3/h11,18-19,22-27,29-30,36,38-39H,6,10,12-17H2,1-5,7-9H3/b20-11-/t19?,22-,23+,24+,25-,26-,27+,29+,30+,32-,33?,34+/m1/s1 |
InChI Key |
WYHGVXYOQWYOQA-WHRQVDIESA-N |
Isomeric SMILES |
CCC(C)CC(C)(CC(=O)O[C@H]1C[C@]2(C[C@@H]/3[C@@H](C[C@@H]2[C@@H]1C(C)C)C(=C)[C@@]4([C@H](C/C=C3/C)[C@H](OC(=O)[C@@H]4O)C)O)C)O |
Canonical SMILES |
CCC(C)CC(C)(CC(=O)OC1CC2(CC3C(CC2C1C(C)C)C(=C)C4(C(CC=C3C)C(OC(=O)C4O)C)O)C)O |
synonyms |
YW 3548 YW-3548 YW3548 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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